(R)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinoline is a complex organic compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products. The compound’s structure includes multiple methoxy groups and a methyl group, contributing to its unique chemical properties.
Preparation Methods
The synthesis of ®-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . This method is efficient and allows for the formation of the desired isoquinoline structure. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen chloride for cyclization and condensation reactions, and metal catalysts for nucleophilic addition and cyclization . The major products formed from these reactions are often isoquinoline derivatives with varying degrees of substitution and functionalization.
Scientific Research Applications
®-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinoline has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinoline involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, influencing cellular pathways and biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to ®-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinoline include other isoquinoline alkaloids such as apomorphine and angustureine . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ®-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinoline lies in its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
38325-02-9 |
---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(6aR)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m1/s1 |
InChI Key |
RUZIUYOSRDWYQF-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.